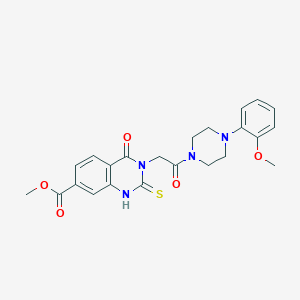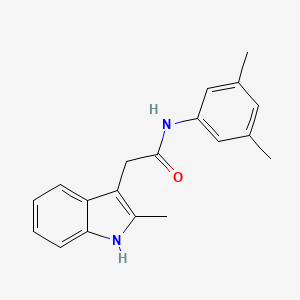![molecular formula C19H18ClN3O3S B11277392 2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B11277392.png)
2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated benzene ring, a sulfonamide group, and a pyridazinone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyridazinone Moiety: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom to the benzene ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene derivative with sulfonamide precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: A compound with a similar pyridazinone moiety but different substituents.
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine: Another compound with a pyridazinone-like structure.
Uniqueness
The uniqueness of 2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18ClN3O3S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-chloro-5-(6-oxo-1H-pyridazin-3-yl)-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-12(2)13-3-6-15(7-4-13)23-27(25,26)18-11-14(5-8-16(18)20)17-9-10-19(24)22-21-17/h3-12,23H,1-2H3,(H,22,24) |
InChI Key |
IWKLKUKJNQNNJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11277319.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B11277325.png)

![2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11277338.png)
![3-Bromo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11277344.png)

![14-ethyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11277352.png)

![2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11277380.png)
![2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B11277386.png)
![1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11277393.png)
![9-(2-chlorophenyl)-N-(4-ethoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11277400.png)

